(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Overview
Description
Mechanism of Action
Target of Action
Garamine, also known as Gallamine Triethiodide , primarily targets the muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Garamine acts by competing with acetylcholine (ACh) molecules and binding to muscarinic acetylcholine receptors . This competitive binding blocks the transmitter action of acetylcholine, thereby inhibiting the transmission of nerve impulses .
Biochemical Pathways
It is known that the compound’s action on muscarinic acetylcholine receptors can influence various downstream effects, including muscle relaxation and changes in heart rate .
Result of Action
The binding of Garamine to muscarinic acetylcholine receptors results in skeletal muscle relaxation . It may also cause sinus tachycardia, occasionally leading to hypertension and increased cardiac output .
Biochemical Analysis
Cellular Effects
They can disrupt protein synthesis, leading to cell death, particularly in gram-negative bacteria .
Molecular Mechanism
Aminoglycosides typically exert their effects by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis .
Temporal Effects in Laboratory Settings
Aminoglycosides are generally stable and can have long-term effects on cellular function .
Dosage Effects in Animal Models
Aminoglycosides can have toxic effects at high doses, particularly causing damage to the kidneys and ears .
Metabolic Pathways
Aminoglycosides are generally not metabolized and are excreted unchanged in the urine .
Transport and Distribution
Aminoglycosides are known to be taken up by cells through endocytosis and can accumulate in lysosomes .
Subcellular Localization
Aminoglycosides are known to accumulate in lysosomes after being taken up by cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is typically produced as a byproduct during the fermentation process used to manufacture gentamicin. The fermentation involves the use of the bacterium Micromonospora purpurea. The process includes the following steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium, where it produces gentamicin and related compounds, including garamine.
Extraction: The compounds are extracted from the fermentation broth using various solvents.
Purification: The extracted compounds are purified using chromatographic techniques to isolate gentamicin and its impurities, including garamine.
Industrial Production Methods: The industrial production of garamine is not typically a targeted process but rather a part of the gentamicin production. The focus is on optimizing the fermentation conditions to maximize the yield of gentamicin while managing the levels of impurities like garamine .
Chemical Reactions Analysis
Types of Reactions: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in garamine.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the garamine molecule .
Scientific Research Applications
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of aminoglycoside antibiotics.
Biology: Investigated for its role in bacterial resistance mechanisms.
Medicine: Studied for its potential antibiotic properties and its role as an impurity in gentamicin formulations.
Comparison with Similar Compounds
Gentamicin: A mixture of several components, including gentamicins C1, C1a, C2, and C2a.
Sisomicin: Another aminoglycoside antibiotic with similar activity but greater renal toxicity.
Kanamycin: An aminoglycoside used to treat a variety of bacterial infections.
Comparison: (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is unique in that it is primarily encountered as an impurity in gentamicin production. While it shares structural similarities with other aminoglycosides, its presence as an impurity requires careful monitoring during the production process to ensure the quality and safety of the final antibiotic product .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKJLIUSEXIAKL-QUDADGMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49751-51-1 | |
Record name | Garamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049751511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GARAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP76G3L65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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